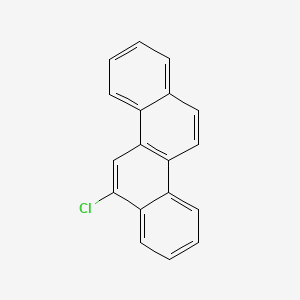

6-Chlorochrysene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chlorochrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKLJLYFIFXBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241962 | |

| Record name | Chrysene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95791-46-1 | |

| Record name | 6-Chlorochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95791-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysene, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chlorinated Polycyclic Aromatic Hydrocarbons Cl Pahs Research

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are derivatives of PAHs, featuring one or more chlorine atoms attached to their aromatic ring system. wikipedia.org These compounds are primarily formed as unintentional byproducts of incomplete combustion processes where chlorine is present, such as in waste incineration and the burning of fossil fuels. wikipedia.org 6-Chlorochrysene is a prominent member of this class, often detected in environmental samples and serving as a key subject in toxicological studies. wikipedia.orgdatapdf.com

Research into Cl-PAHs has revealed that chlorination can significantly alter the physicochemical and toxicological properties of the parent PAH. nih.gov For instance, some Cl-PAHs exhibit greater mutagenicity and dioxin-like toxicity than their non-chlorinated counterparts. wikipedia.org The position and number of chlorine atoms on the PAH structure are crucial in determining the compound's specific toxicological profile. nih.gov

In comparative studies, this compound has been identified as a potent inducer of the aryl hydrocarbon receptor (AhR), a key mechanism through which many planar aromatic hydrocarbons exert their toxic effects. wikipedia.orgdatapdf.com This high affinity for the AhR distinguishes it from many other Cl-PAHs and underscores its importance in toxicological assessments of environmental samples. wikipedia.orgnih.gov

Interdisciplinary Significance in Environmental, Biological, and Materials Sciences

The study of 6-chlorochrysene holds significance across multiple scientific disciplines, primarily at the intersection of environmental science and biology.

Environmental Science: In the environmental sphere, this compound is recognized as a persistent organic pollutant (POP). nih.gov Its presence has been documented in various environmental matrices, including urban air, automobile exhaust, and fly ash from incinerators. wikipedia.orgdatapdf.com The detection of this compound and other Cl-PAHs in remote locations suggests their capacity for long-range atmospheric transport. gdut.edu.cn Understanding the sources, transport, and fate of this compound is crucial for assessing environmental contamination and developing effective mitigation strategies.

Biological Sciences: From a biological perspective, this compound is a compound of interest due to its demonstrated toxicological activity. It is known to bind to the AhR and act as a potent aryl hydrocarbon hydroxylase (AHH) inducer. wikipedia.orgdatapdf.com The activation of the AhR pathway can lead to a range of adverse cellular responses. wikipedia.org Furthermore, studies have indicated that this compound exhibits strong direct mutagenic effects. datapdf.com Research into the biological activity of this compound contributes to a deeper understanding of the structure-activity relationships within the broader class of Cl-PAHs and helps in the risk assessment of these environmental contaminants. nih.govsnu.ac.kr

Materials Science: The direct application or study of this compound within materials science is not well-documented in current research literature. However, the broader field of Cl-PAH research has some tangential relevance. For example, quantum chemical studies that calculate the properties of Cl-PAHs, including compounds like this compound, can generate datasets that may be useful for the future development of computational models in materials science. biorxiv.orgresearchgate.net Additionally, research into materials for bioremediation, such as specialized sorbents, sometimes targets chlorinated compounds, a category that includes Cl-PAHs. clu-in.org

Historical Development of Research Trends Pertaining to Halogenated Pahs

Established Reaction Pathways for Chrysene Chlorination

The chlorination of chrysene, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, can be achieved through several established synthetic routes. These methods aim to introduce a chlorine atom onto the aromatic core, with varying degrees of selectivity.

Regioselective Chlorination Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the halogenation of aromatic compounds, including PAHs. acs.orgorganic-chemistry.org This typically involves reacting chrysene with a chlorinating agent, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NXS), often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). acs.orgorganic-chemistry.org Under mild conditions, substitution generally occurs at the most reactive carbon positions of the PAH, yielding the kinetically controlled geometric isomer. acs.org

Direct C-H chlorination methods are also emerging as powerful tools in organic synthesis. These advanced techniques often rely on the precise coordination of a catalyst with specific C-H bonds, potentially guided by directing groups, to achieve high regioselectivity. medchemexpress.com However, for chrysene, achieving exclusive chlorination at the 6-position can be challenging. Chrysene is known to undergo protonation preferentially at the C-12 position under strongly acidic conditions, nih.govresearchgate.net and other functionalization reactions, such as borylation, have been reported to yield mixtures of regioisomers when applied to unsubstituted chrysene. rsc.org This suggests that direct chlorination might also lead to a mixture of chlorinated products, necessitating efficient separation techniques to isolate the desired this compound.

Para-Directed Chlorination Approaches to Substituted Chrysenes

ontosight.ai The concept of para-direction in EAS is a well-established principle in organic chemistry, where existing substituents on an aromatic ring influence the position of subsequent electrophilic attack. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. While specific literature detailing para-directed chlorination directly to the 6-position of chrysene is not extensively found in the initial searches, the general principle can be applied conceptually. If a suitable directing group were present on the chrysene scaffold that favors substitution at the 6-position, this strategy could be employed.

A more practical approach for synthesizing specific halogenated PAHs, like this compound, often involves utilizing a precursor with a pre-installed functional group that can be readily converted to a chlorine atom. The Sandmeyer-type reaction is a classic example, where an amino group on an aromatic ring is first diazotized using sodium nitrite (B80452) in acidic conditions to form a diazonium salt. This diazonium salt can then be reacted with copper(I) chloride (CuCl) to yield the corresponding chloro-aromatic compound. tandfonline.comslideshare.net Therefore, if 6-aminochrysene is accessible, its diazotization followed by reaction with CuCl would be a viable route to this compound. Indeed, the synthesis of 6-aminochrysene from 6-nitrochrysene (B1204248) via reduction, for instance, using indium/ammonium chloride in aqueous ethanol, has been reported to proceed with excellent yield and practicality. tandfonline.com

Furthermore, the commercial availability of this compound, as indicated by its use as a starting material in other syntheses, google.comprepchem.com suggests that established, albeit perhaps not fully detailed in the provided snippets, methods exist for its preparation. Patents also describe the synthesis of multiply halogenated chrysenes, such as 6,12-dibromo-3-chlorochrysene, which can then be further functionalized. google.com

Advanced Synthetic Techniques for Deuterium-Labeled Analogues

tandfonline.com Deuterium-labeled compounds are indispensable tools in various scientific disciplines, serving as tracers in mechanistic studies, for pharmacokinetic profiling, and as internal standards in analytical mass spectrometry. medchemexpress.comnih.gov The incorporation of deuterium (B1214612) atoms into organic molecules can also subtly alter their metabolic and pharmacokinetic profiles. nih.govwikipedia.org

The primary method for introducing deuterium into organic molecules is through hydrogen-deuterium (H-D) exchange reactions. These reactions typically utilize a deuterium source, most commonly heavy water (D₂O), in conjunction with a catalyst. Transition metal catalysts, particularly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are frequently employed for H-D exchange on aromatic and heterocyclic systems. nih.govresearchgate.netresearchgate.net These reactions can be conducted under various conditions, including elevated temperatures and pressures, or accelerated using microwave irradiation. researchgate.netwikipedia.org

The availability of chrysene-d₁₂ medchemexpress.comwikipedia.orgconfirms that deuterium labeling of the chrysene core is well-established. Similar H-D exchange methodologies would likely be applicable to this compound, allowing for the selective labeling of specific C-H bonds on the aromatic rings. Research into the deuteration of other complex polycyclic aromatic systems, such as dibenzo[g,p]chrysene (B91316) (DBC), researchgate.net further supports the feasibility of applying these advanced isotopic labeling techniques to this compound.

High-Resolution Mass Spectrometry for Definitive Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering the ability to determine the mass of a molecule with high accuracy. researchgate.net This precision allows for the calculation of the elemental formula of the compound, distinguishing it from other molecules that may have the same nominal mass. chromatographyonline.com Techniques such as gas chromatography coupled with HRMS (GC-HRMS) are employed for the congener-specific determination of Cl-PAHs at ultratrace levels in various environmental samples, including industrial stack gas and milk powder. xml-journal.netmdpi.com For this compound, HRMS can provide an accurate mass measurement to four or five decimal places, which is crucial for confirming its identity in complex mixtures. researchgate.net

The theoretical exact mass of the molecular ion of this compound ([M]⁺) can be calculated by summing the masses of its constituent isotopes. This high-precision data is fundamental for its unambiguous identification.

| Compound | Molecular Formula | Isotopes | Calculated Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₁₈H₁₁Cl | ¹²C₁₈¹H₁₁³⁵Cl | 262.0549 |

| This compound (Isotope) | C₁₈H₁₁Cl | ¹²C₁₈¹H₁₁³⁷Cl | 264.0520 |

Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive quantification method, particularly for trace analysis of environmental contaminants. nih.govfao.org The technique involves adding a known quantity of an isotopically labeled standard of the target analyte—in this case, a stable isotope-labeled this compound (e.g., ¹³C-labeled)—to a sample before processing. nih.govifremer.fr Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction and cleanup, allowing for highly accurate and precise quantification by measuring the ratio of the native to the labeled compound in the final extract. nih.gov

This approach effectively corrects for matrix effects and variations in analytical recovery, making it suitable for complex matrices like fish tissue and food products. nih.govfao.orgresearchgate.net Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) based on an isotope dilution approach is a common method for determining PAHs and their chlorinated derivatives. ifremer.frresearchgate.net

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a sample, such as a biological tissue section, without the need for homogenization. mdpi.com This method combines the molecular specificity of mass spectrometry with the spatial information of microscopy. While specific applications of MSI to this compound are not widely documented, the technique is highly applicable to mapping the distribution of halogenated PAHs in environmental and biological samples. mdpi.com By acquiring mass spectra at discrete locations across a sample surface, MSI can generate ion images that visualize where this compound is concentrated, providing critical insights into its uptake, accumulation, and localization in organisms or environmental compartments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information. slideshare.netyoutube.com The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms. bhu.ac.in For this compound, these spectra provide the initial framework for assigning each proton and carbon in its complex aromatic structure. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, these spectra are less sensitive than ¹H spectra. slideshare.net

| Nucleus | Chemical Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Aromatic C-H | 110 - 135 |

| ¹³C | Aromatic C-Cl | 125 - 140 |

| ¹³C | Aromatic Quaternary C | 120 - 150 |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : This ¹H-¹H experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is used to trace out the proton connectivity throughout the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu It provides a direct link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments, such as connecting protons on one ring to carbons in an adjacent ring or to the chlorinated carbon (C-6).

| 2D NMR Experiment | Correlation Type | Information Gained for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies adjacent protons (e.g., H-1/H-2, H-4/H-5) within the chrysene backbone. |

| HSQC | ¹H – ¹³C (1 bond) | Assigns each protonated carbon by correlating it to its attached proton. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects molecular fragments and identifies quaternary carbons through long-range couplings (e.g., H-5 to C-6a and C-6). |

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. ucd.iewiley.com These techniques are complementary: IR spectroscopy measures vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. ucd.ie

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to specific functional groups and skeletal vibrations. researchgate.netnih.gov These spectra are highly sensitive to molecular structure and can be used for identification by comparing an unknown spectrum to a reference. wiley.com Although detailed vibrational spectra for this compound are not extensively published, the expected vibrational modes can be predicted based on its structure.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR and Raman |

| Aromatic C=C Ring Stretch | 1450 - 1650 | IR and Raman |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | IR and Raman |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong in IR |

| C-Cl Stretch | 600 - 800 | IR and Raman |

Fourier-Transform Infrared (FTIR) Spectroscopy

The spectrum can be broadly divided into several key regions. The region from 3100 to 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic rings. researchgate.net The 1600-1450 cm⁻¹ region is characteristic of the C=C stretching vibrations within the aromatic framework. researchgate.net The in-plane and out-of-plane C-H bending vibrations typically appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

The introduction of a chlorine atom at the 6-position of the chrysene molecule introduces a C-Cl stretching vibration. The position of this band can vary but is generally expected in the 1100-800 cm⁻¹ region. The precise frequency is influenced by the coupling with other vibrational modes of the polycyclic system. Computational studies using Density Functional Theory (DFT) have proven to be a valuable tool for assigning the vibrational modes of complex molecules like chlorinated PAHs, providing theoretical frequencies that show good agreement with experimental data. nasa.govsjsu.eduscielo.org.mx The NASA Ames PAH IR Spectroscopic Database is a significant resource containing a large collection of experimental and computationally derived IR spectra for numerous PAHs, which can serve as a reference for interpreting the spectra of derivatives like this compound. nasa.govnasa.govarxiv.org

Table 1: Expected FTIR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1620 - 1450 | Aromatic C=C ring stretching | Strong to Medium |

| 1300 - 1000 | In-plane aromatic C-H bending | Medium |

| 900 - 675 | Out-of-plane aromatic C-H bending | Strong |

| 1100 - 800 | C-Cl stretching | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that result in a change in the polarizability of the molecule. wikipedia.org For centrosymmetric molecules, the rule of mutual exclusion states that vibrational modes that are Raman active are IR inactive, and vice versa. researchgate.net Although this compound is not centrosymmetric, some of its vibrational modes will be more prominent in the Raman spectrum than in the FTIR spectrum.

The Raman spectrum of this compound is expected to show strong bands corresponding to the in-plane stretching modes of the aromatic carbon skeleton, typically in the 1600-1300 cm⁻¹ region. researchgate.net These are often referred to as the G-band and D-band in graphitic materials and are characteristic of sp²-hybridized carbon structures. The C-H stretching vibrations will also be present, but are generally weaker in Raman than in FTIR. The C-Cl stretching vibration is also expected to be Raman active.

Computational methods, particularly DFT, are extensively used to predict and assign the Raman active modes of PAHs and their derivatives. researchgate.netsjsu.eduresearchgate.net The NASA Raman Spectral Database (Ramdb) is a valuable public resource that provides experimental and theoretical Raman spectra for a variety of molecules, including PAHs. sjsu.edunasa.govnasa.gov

Table 2: Expected Raman Active Modes for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Weak |

| 1620 - 1550 | Aromatic C=C stretching (G-band like) | Strong |

| 1400 - 1300 | Aromatic ring breathing/stretching modes (D-band like) | Strong |

| 1100 - 800 | C-Cl stretching | Medium |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide insights into the electronic structure and excited state properties of molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. spectroscopyonline.com The UV-Vis spectrum of chrysene, the parent PAH of this compound, exhibits several absorption bands. The absorption maxima (λmax) for chrysene in alcohol are reported at 222, 258, 268, 295, 320, 344, 353, and 361 nm. nih.gov

The introduction of a chlorine atom at the 6-position is expected to cause a bathochromic (red) shift in the absorption bands due to the electron-donating effect of the halogen atom through its lone pairs, which can interact with the π-system of the chrysene core. This interaction raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. Studies on other substituted chrysenes have demonstrated that functionalization can lead to significant shifts in the absorption spectra. nih.govrsc.org For instance, the introduction of aromatic substituents at various positions on the chrysene core has been shown to result in broadened and red-shifted UV-Vis absorption spectra. rsc.orgrsc.org

Table 3: UV-Vis Absorption Data for Chrysene and Expected Trends for this compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| Chrysene | Alcohol | 222, 258, 268, 295, 320, 344, 353, 361 | 4.55, 4.96, 5.20, 4.08, 4.12, 2.81, 2.57, 2.80 | nih.gov |

| This compound | (Typical organic solvents) | Expected bathochromic shift relative to chrysene | Expected to be of a similar order of magnitude to chrysene | - |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. spectroscopyonline.com Many PAHs, including chrysene, are fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy).

The substitution of a chlorine atom on the chrysene ring can influence the fluorescence properties, including the emission wavelength and the fluorescence quantum yield (ΦF). researchgate.net The heavy atom effect of chlorine can potentially increase the rate of intersystem crossing to the triplet state, which would lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield. However, the electronic effects of the substituent also play a crucial role. Studies on substituted chrysenes have shown that the nature and position of the substituent can significantly tune the emission properties. nih.govrsc.org For example, 3,6,9,12-tetrasubstituted chrysenes have been shown to exhibit blue fluorescence with high quantum yields. nih.gov Without specific experimental data for this compound, the exact emission maxima and quantum yield remain to be determined, but a red-shifted emission compared to chrysene can be anticipated.

Table 4: Fluorescence Properties of Chrysene and Expected Trends for this compound

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |

| Chrysene | (Typically in the UV range) | Typically > 360 nm | Varies with solvent and temperature |

| This compound | (Typically in the UV range) | Expected to be red-shifted relative to chrysene | Potentially lower than chrysene due to heavy atom effect |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs and their derivatives. nih.govnih.gov Reversed-phase HPLC is the most common mode for these compounds, where a nonpolar stationary phase is used with a polar mobile phase. rsc.org

For the separation of this compound, a C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) column would be a suitable choice for the stationary phase. nasa.gov The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good resolution of complex mixtures of PAHs with varying polarities. researchgate.net The separation of chrysene derivatives, including isomers, has been successfully demonstrated using various C18 columns. nasa.gov The retention time of this compound would be influenced by its hydrophobicity; the presence of the chlorine atom slightly increases the polarity compared to chrysene, but it remains a highly nonpolar compound. Detection is commonly achieved using a UV-Vis or a fluorescence detector, taking advantage of the chromophoric and fluorophoric nature of the molecule.

Table 5: Typical HPLC Conditions for the Analysis of Chrysene Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, typically 3-5 µm particle size, with lengths ranging from 150 to 250 mm. nasa.gov |

| Mobile Phase | A gradient of acetonitrile/water or methanol/water. researchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV-Vis (e.g., at 254 nm or 268 nm) or Fluorescence (e.g., excitation at ~270 nm, emission at ~370 nm). spectroscopyonline.comnih.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) to ensure reproducible retention times. |

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone analytical technique for the separation of volatile and semi-volatile organic compounds, a category that includes this compound. elgalabwater.com6-napse.com The fundamental principle of GC involves the partitioning of analytes between a gaseous mobile phase and a stationary phase. microbenotes.com A sample, once injected, is vaporized in a heated port and transported through a column by an inert carrier gas, such as helium. microbenotes.comperkinelmer.com The separation is achieved as different compounds travel through the column at different rates based on their chemical properties, such as boiling point and affinity for the column's stationary phase. microbenotes.com Compounds with a greater affinity for the stationary phase are retained longer and thus have a longer retention time. microbenotes.com

GC is particularly well-suited for the analysis of PAHs and their chlorinated derivatives due to their thermal stability. elgalabwater.com However, when analyzing complex mixtures, the separation provided by the GC column alone may not be sufficient to definitively identify and quantify specific compounds, especially when isomers or structurally similar compounds co-elute. epa.gov Therefore, GC is most powerfully employed when coupled with a highly selective and sensitive detector, such as a mass spectrometer. 6-napse.comepa.gov

Hyphenated Chromatography-Mass Spectrometry Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the analysis of trace-level environmental contaminants like this compound. labioscientific.comnebiolab.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective and widely documented method for the identification and quantification of this compound. acs.orgtandfonline.com This technique combines the separation capabilities of a gas chromatograph with a mass spectrometer that acts as the detector. 6-napse.com As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). 6-napse.com

Research on Cl-PAHs in urban air has successfully utilized GC-MS for the analysis of this compound. acs.org For enhanced selectivity and sensitivity, specific analytical modes are employed:

Negative-Ion Chemical Ionization (NICI): This soft ionization technique is particularly effective for electrophilic compounds like chlorinated aromatics, leading to the formation of stable molecular ions and improving detection limits. acs.org

Selected-Ion Monitoring (SIM): Rather than scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions corresponding to the target analyte. acs.org For this compound, this includes monitoring its molecular ion and the characteristic isotopic pattern produced by the presence of a chlorine atom. acs.orgtandfonline.com This significantly reduces chemical noise and enhances sensitivity. acs.org

Detailed analytical parameters for this compound have been established in research studies.

| Compound Name | Retention Time (min) | Molecular Weight | Monitored Ions (m/z) | Source |

|---|---|---|---|---|

| This compound | 17:51 | 262.73 | 262, 264, 226 | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Advanced Sample Preparation Protocols for Complex Matrices

The analysis of this compound in real-world samples, such as air, water, or soil, is complicated by the presence of numerous other compounds that can interfere with detection. acs.orgresearchgate.net Therefore, advanced sample preparation protocols are essential to extract the analyte, remove interfering matrix components, and concentrate the sample to detectable levels. labioscientific.comresearchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, isolation, and enrichment in a single step. sigmaaldrich.comresearchgate.net The method utilizes a fused-silica fiber coated with a sorbent material. researchgate.net The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. chromatographyonline.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed directly into the analytical column. chromatographyonline.com

Key advantages of SPME include its simplicity, reduction in solvent consumption, and the ability to be automated. chromatographyonline.comnih.gov While specific studies detailing the use of SPME for this compound are not prevalent, the technique has been successfully applied to a wide range of other semi-volatile organic compounds, including organochlorine pesticides. amecj.com Its proven efficacy for similar compounds suggests it is a highly viable and efficient method for extracting and concentrating this compound from environmental samples prior to GC-MS analysis. nih.govamecj.com

Automated Extraction and Cleanup Methods

To ensure high throughput and reproducibility in routine analysis, automated extraction and cleanup methods are frequently employed. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a fully automated technique used to extract analytes from solid and semi-solid samples. researchgate.net It uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume. This method has been noted as suitable for the extraction of chlorinated PAHs from soil samples. researchgate.net

Automated Solid-Phase Extraction (SPE) Cleanup: Following extraction by a method like PLE, the resulting extract is often still too complex for direct analysis. The extract can be automatically passed through a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB) to remove interferences. researchgate.net

Automated Liquid Chromatography Cleanup: Complex sample extracts containing various classes of compounds can be cleaned up and fractionated using automated multi-dimensional liquid chromatography systems. acs.org By using computer-controlled switching valves, an initial LC separation can isolate the fraction containing Cl-PAHs, which is then transferred to a second, different LC column for further purification before final analysis. acs.org

Quantum Chemical and Computational Studies of 6 Chlorochrysene

Electronic Structure Elucidation and Molecular Orbital Analysis

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules like 6-chlorochrysene. These computational approaches, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electron distribution, which are fundamental to understanding the molecule's stability and reactivity bhu.ac.in.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior and chemical reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic and electron-donating capabilities. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic and electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity nih.gov.

For polycyclic aromatic hydrocarbons, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. The introduction of a chlorine atom at the 6-position of the chrysene (B1668918) backbone is expected to influence the energies of these frontier orbitals. The chlorine atom, being electronegative, can withdraw electron density through the sigma bond (inductive effect), while its lone pairs can donate electron density into the π-system (resonance effect). Computational studies on similar chlorinated aromatic compounds suggest that the interplay of these effects leads to a stabilization of both the HOMO and LUMO levels and a slight reduction of the HOMO-LUMO gap compared to the parent PAH researchgate.net.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chrysene | ~ -5.5 | ~ -1.8 | ~ 3.7 |

| This compound (estimated) | ~ -5.6 | ~ -2.0 | ~ 3.6 |

Note: These values are estimations based on general trends in related molecules and are intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

The electron density distribution reveals how electrons are spatially arranged within a molecule. In this compound, the electron density is highest around the electronegative chlorine atom and within the π-system of the aromatic rings. This distribution is not uniform and dictates the molecule's electrostatic potential.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack bhu.ac.in.

For this compound, the MEP map is expected to show a region of high electron density and negative potential around the chlorine atom due to its lone pairs. The π-systems of the fused benzene (B151609) rings will also exhibit negative potential, though this will be influenced by the electron-withdrawing nature of the chlorine substituent. Areas of positive potential are likely to be located on the hydrogen atoms of the aromatic rings.

Theoretical Reactivity Predictions and Reaction Mechanism Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of molecules and for elucidating the mechanisms of their reactions. For this compound, theoretical studies can identify reactive sites and estimate the energetic feasibility of various reaction pathways.

The identification of electrophilic and nucleophilic sites in this compound can be inferred from its electronic structure and electrostatic potential map.

Nucleophilic Sites: The electron-rich π-system of the chrysene backbone and the lone pairs on the chlorine atom are the primary nucleophilic centers. Electrophilic substitution reactions, common for PAHs, are expected to occur at specific carbon atoms within the aromatic rings where the electron density is highest. Computational methods can predict the most likely sites for electrophilic attack by analyzing the relative stabilities of the sigma-complex intermediates formed during the reaction nih.gov.

Electrophilic Sites: The carbon atom bonded to the chlorine atom (C6) is a potential electrophilic site. The electronegativity of chlorine polarizes the C-Cl bond, creating a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

The formation of radicals from this compound can occur through the homolytic cleavage of bonds. The most likely bond to undergo homolysis is the C-Cl bond, as it is generally weaker than the C-C and C-H bonds within the aromatic structure. The homolytic cleavage of the C-Cl bond would result in the formation of a chrysen-6-yl radical and a chlorine radical.

The energetics of this process are described by the bond dissociation energy (BDE). Computational methods can be used to calculate the BDE and thus predict the feasibility of radical formation under specific conditions, such as exposure to heat or UV light.

Bond dissociation energy is the energy required to break a bond homolytically. It is a key indicator of the strength of a chemical bond and is crucial for understanding reaction mechanisms that involve bond cleavage, such as radical reactions and thermal decomposition. The C-Cl bond in aromatic chlorides is known to be stronger than in their aliphatic counterparts due to the partial double bond character arising from resonance. However, it is still one of the weaker bonds in the this compound molecule.

Reaction barriers, or activation energies, represent the energy that must be overcome for a reaction to occur. Computational chemistry allows for the calculation of these barriers for various potential reactions of this compound, such as nucleophilic substitution, electrophilic addition, or radical-mediated processes. By mapping the potential energy surface of a reaction, transition states can be identified, and their energies relative to the reactants determine the reaction barrier. These calculations are vital for predicting the kinetics and mechanisms of chemical transformations nih.gov.

Below is a table of typical bond dissociation energies for bonds found in molecules like this compound.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| Aromatic C-H | 430 - 470 |

| Aromatic C-C | 400 - 500 |

| Aromatic C-Cl | ~ 340 |

| Cl-Cl | 243 |

Note: The value for the aromatic C-Cl bond is an approximation and can vary depending on the specific molecular structure.

Adsorption and Intermolecular Interaction Mechanism Modeling

The study of adsorption and intermolecular interactions is crucial for understanding the environmental fate and toxicological profile of this compound. Computational modeling can predict how this molecule interacts with surfaces, such as atmospheric particulates or soil organic matter, and with other molecules.

Modeling of these interactions would typically involve analyzing various non-covalent forces, including van der Waals forces, π-π stacking, and potential halogen bonding. The chlorine substituent on the chrysene backbone introduces a region of positive electrostatic potential on the halogen atom (a σ-hole), which can lead to specific, directional interactions with electron-rich atoms. Quantum chemical calculations would be employed to determine the geometries and binding energies of this compound dimers or its complexes with other relevant molecules, such as water or other pollutants.

Table 1: Key Intermolecular Interactions Investigated in Chlorinated PAHs

| Interaction Type | Description | Typical Computational Approach |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Important for aggregation and adsorption on graphitic surfaces. | DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT). |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | High-level ab initio methods (e.g., CCSD(T)), Molecular Electrostatic Potential (MEP) analysis. |

| Van der Waals Forces | Dispersive forces that are significant in the overall binding and packing of molecules. | DFT with dispersion corrections, empirical force fields in Molecular Dynamics. |

| Hydrogen Bonding | Interaction with protic species in the environment, influencing solubility and transport. | DFT, Atoms in Molecules (AIM) theory. |

Conformational Analysis and Energetic Landscapes

Chrysene itself is a rigid, planar molecule. The introduction of a chlorine atom at the 6-position is not expected to induce significant conformational flexibility in the polycyclic aromatic system. Therefore, a detailed conformational analysis would likely focus on the rotational barrier of the C-Cl bond, if any, and any minor puckering of the aromatic rings that might occur.

The primary focus of an energetic landscape study would be on the intermolecular degrees of freedom, mapping the potential energy surface of this compound dimers or clusters. This would reveal the most stable arrangements (e.g., stacked, T-shaped) and the energy barriers for converting between them. Such studies are vital for understanding the crystallization behavior and solid-state properties of the compound.

Application of Density Functional Theory (DFT) in this compound Studies

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers a favorable balance between computational cost and accuracy. DFT calculations would be central to investigating the electronic structure, reactivity, and spectroscopic properties of this compound. Key properties that would be calculated include:

Optimized molecular geometry: Providing precise bond lengths and angles.

Vibrational frequencies: To aid in the interpretation of experimental infrared and Raman spectra.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

Molecular electrostatic potential (MEP): To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For chlorinated aromatic hydrocarbons, a combination like B3LYP/6-31G(d,p) is a common starting point.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It has a long track record of providing reliable results for a wide range of organic molecules.

6-31G(d,p): This is a Pople-style split-valence basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonds and non-covalent interactions.

For more accurate calculations of intermolecular interactions, especially those involving dispersion forces like π-π stacking, it would be crucial to use functionals that include dispersion corrections (e.g., B3LYP-D3, ωB97X-D) and potentially larger basis sets (e.g., aug-cc-pVDZ).

Table 2: Representative Functionals and Basis Sets for Aromatic Hydrocarbon Studies

| Method | Type | Common Application |

| B3LYP | Hybrid Functional | Geometries, electronic properties, vibrational frequencies. |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry. |

| ωB97X-D | Range-Separated Hybrid with Dispersion | Excellent for non-covalent interactions, long-range effects. |

| 6-31G(d,p) | Pople Basis Set | Standard for initial geometry optimizations and frequency calculations. |

| cc-pVDZ / aug-cc-pVDZ | Dunning Basis Set | Systematically improvable; augmented versions are crucial for weak interactions. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide detailed information on static systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent like water or in a model of an environmental interface, and solving Newton's equations of motion.

These simulations could provide insights into:

Solvation and aggregation: How this compound molecules behave in an aqueous environment, including their tendency to aggregate to minimize contact with water.

Diffusion and transport: Calculating diffusion coefficients to understand how the molecule moves through different media.

Interactions with membranes: Simulating the interaction of this compound with lipid bilayers to model its bioavailability and potential for bioaccumulation.

The accuracy of MD simulations relies on the quality of the force field, which consists of a set of parameters describing the potential energy of the system. For a molecule like this compound, a standard force field such as OPLS-AA or GAFF would likely be used, with atomic charges derived from preceding quantum chemical calculations.

Environmental Fate and Transformation Pathways of 6 Chlorochrysene

Abiotic Degradation Mechanisms

The transformation of 6-chlorochrysene in the environment, independent of biological activity, is primarily driven by light-induced reactions, interactions with water, and attack by reactive oxygen species. These abiotic processes are crucial in the initial breakdown of this compound.

Photochemical Transformation Studies

Sunlight plays a significant role in the degradation of PAHs and their halogenated derivatives. tandfonline.com The absorption of light energy can lead to the breakdown of the molecular structure of this compound through direct and indirect processes.

Direct photolysis occurs when a molecule absorbs ultraviolet (UV) radiation, leading to its decomposition. Like other PAHs, this compound is susceptible to photolysis due to its aromatic structure which can absorb UV light. nih.gov The rate of this degradation is dependent on the intensity of the light and the quantum yield of the reaction, which is a measure of the efficiency of the photochemical process.

Table 1: Illustrative Photolysis Data for Related PAHs This table presents hypothetical data based on general knowledge of PAH photolysis to illustrate the type of information relevant to this section, as specific data for this compound is not available.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Half-life (hours) |

|---|---|---|---|

| Chrysene (B1668918) (example) | 313 | 0.005 | 1.5 |

| Benzo[a]pyrene (B130552) (example) | 365 | 0.012 | 0.8 |

| 1-Chloropyrene (B1222765) (example) | 313 | 0.008 | 1.1 |

Indirect photolysis, or photosensitized transformation, involves other molecules in the environment, known as photosensitizers, that absorb light energy and then transfer it to the target molecule, in this case, this compound. These sensitizers, which can include natural organic matter like humic and fulvic acids, can generate reactive oxygen species (ROS) that subsequently attack the this compound molecule. tandfonline.com This process can be a significant degradation pathway in natural waters where these sensitizers are abundant. The excited state of the sensitizer (B1316253) can also directly transfer energy to the PAH, leading to its transformation.

Hydrolytic Degradation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis can be a significant degradation pathway. However, the carbon-chlorine bond in aromatic compounds is generally strong and resistant to hydrolysis under typical environmental pH and temperature conditions. While specific studies on the hydrolytic degradation of this compound are lacking, the hydrophobic nature and the stability of the aromatic ring system of chlorinated PAHs suggest that hydrolysis is likely a very slow process and not a major environmental fate pathway compared to photodegradation and biodegradation. wikipedia.org

Oxidative Degradation Pathways (e.g., by Reactive Oxygen Species)

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂⁻), and singlet oxygen (¹O₂), are highly reactive molecules that can readily oxidize organic compounds. nih.govnih.govmdpi.complos.orgmdpi.com In the environment, ROS are generated through various photochemical and biological processes. The hydroxyl radical, in particular, is a powerful oxidant that can initiate the degradation of aromatic compounds by adding to the aromatic ring or abstracting a hydrogen atom. nih.gov

The reaction of •OH with the chrysene ring of this compound is expected to be a significant abiotic degradation pathway, leading to the formation of hydroxylated and subsequently ring-opened products. The presence of the chlorine atom can influence the position of the hydroxyl radical attack and the subsequent degradation pathway.

Biotic Degradation Mechanisms (Biotransformation)

The breakdown of this compound by living organisms, primarily microorganisms, is a critical process in its ultimate removal from the environment. Bacteria and fungi have evolved diverse enzymatic systems to utilize complex organic molecules like PAHs as a source of carbon and energy.

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes. nih.govunesp.br These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This dihydroxylation destabilizes the aromatic ring, making it susceptible to further enzymatic attack and eventual ring cleavage. For chrysene, degradation has been shown to proceed through a phthalic acid pathway. nih.gov

While direct evidence for the biodegradation of this compound is limited, studies on related compounds provide a strong basis for predicting its metabolic fate. For instance, the obligate marine PAH-degrading bacterium Cycloclasticus is known to degrade chlorinated derivatives of PAHs. nih.gov Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which generate highly reactive radicals capable of oxidizing a wide range of recalcitrant compounds, including PAHs. dntb.gov.ua The fungus Hortaea sp. B15 has been shown to degrade chrysene, forming intermediates such as 1-hydroxy-2-naphthoic acid and phthalic acid. researchgate.net It is plausible that similar enzymatic systems could initiate the degradation of this compound.

The presence of the chlorine atom on the chrysene ring is expected to influence the rate and pathway of biodegradation. Halogenated organic compounds are often more resistant to microbial attack than their non-halogenated counterparts. However, some microorganisms have evolved dehalogenase enzymes that can cleave carbon-halogen bonds, a crucial step in the complete mineralization of chlorinated organic pollutants. The initial dioxygenase attack could potentially occur on one of the non-chlorinated rings of the this compound molecule, followed by subsequent enzymatic reactions leading to the removal of the chlorine atom. For example, the biotransformation of 6-nitrochrysene (B1204248) by the fungus Cunninghamella elegans has been documented, suggesting that fungi possess the enzymatic machinery to metabolize substituted chrysenes. nih.govnih.gov

Table 2: Key Enzymes in the Biotransformation of Aromatic Compounds

| Enzyme Class | Function | Relevance to this compound Degradation |

|---|---|---|

| Dioxygenases | Incorporation of O₂ into the aromatic ring | Likely the initial step in bacterial degradation, leading to ring destabilization. |

| Dehydrogenases | Oxidation of dihydrodiols | Further metabolism of the initial dioxygenation product. |

| Ligninolytic Enzymes | Generation of reactive radicals | Fungal degradation through non-specific oxidation. |

| Dehalogenases | Cleavage of carbon-halogen bonds | Potential role in the removal of the chlorine substituent. |

Microbial Metabolism of this compound and Related Cl-PAHs

The microbial degradation of PAHs is a key process in their removal from contaminated environments. nih.gov A wide array of bacteria, fungi, and algae possess the capability to transform PAHs. nih.gov Bacteria and fungi, in particular, have been extensively studied for their role in degrading these pollutants. nih.govresearchgate.net While specific studies focusing solely on the microbial metabolism of this compound are limited, the degradation pathways can be inferred from research on high-molecular-weight PAHs and other chlorinated aromatic compounds. mdpi.comnih.gov

The introduction of a chlorine substituent into the aromatic ring structure, as in this compound, generally increases the molecule's resistance to microbial attack. mdpi.com However, microorganisms have evolved diverse enzymatic strategies to overcome this. Aerobic bacteria, such as those from the genera Pseudomonas, Burkholderia, and Rhodococcus, are known to initiate the degradation of chlorinated aromatics by utilizing dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of chlorocatechols. mdpi.comnih.gov These intermediates are then funneled into central metabolic pathways. mdpi.com

Fungi, especially white-rot fungi like Phanerochaete chrysosporium, offer advantages in degrading complex PAHs due to their extracellular ligninolytic enzyme systems. researchgate.neteurochlor.org These non-specific enzymes, including lignin peroxidase and manganese peroxidase, can generate highly reactive radicals that oxidize a broad range of recalcitrant compounds, including chlorinated aromatics. researchgate.net Fungi can transform PAHs into more soluble hydroxylated or oxidized metabolites, which may then become more bioavailable for bacteria to complete the mineralization process. researchgate.netimrpress.com This highlights the potential for synergistic interactions between fungal and bacterial communities in the comprehensive degradation of Cl-PAHs in soil and sediment. researchgate.netimrpress.com

Under anaerobic conditions, the primary transformation mechanism for highly chlorinated compounds is reductive dehalogenation, or halorespiration, where the chlorine substituent is removed and replaced with a hydrogen atom. nih.goveurochlor.org This process, often carried out by bacteria such as Dehalococcoides, results in the formation of less chlorinated congeners, which may then be susceptible to aerobic degradation. nih.goveurochlor.org Complete biodegradation of a compound like this compound in the environment may therefore require a sequence of anaerobic and aerobic conditions. eurochlor.org

Enzymatic Biotransformation Processes

The biotransformation of this compound is contingent on a suite of specific enzymes that catalyze the initial attack on the stable aromatic structure and subsequent breakdown of metabolic intermediates.

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes central to the metabolism of a vast array of xenobiotic compounds, including PAHs. nih.govpreprints.org In both fungi and bacteria, as well as in higher organisms, CYPs play a critical role in the initial phase of PAH transformation. nih.govresearchgate.netnih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, typically resulting in hydroxylation or epoxidation. nih.gov

For a substrate like this compound, the catalytic cycle of a CYP enzyme would involve the formation of a highly reactive epoxide intermediate across one of the double bonds of the chrysene backbone. nih.gov This epoxide can then undergo spontaneous rearrangement to form a chlorinated phenol (B47542) or be enzymatically hydrated by epoxide hydrolase to yield a trans-dihydrodiol. researchgate.netnih.gov This initial oxidation is a crucial detoxification step, as it increases the water solubility of the hydrophobic PAH and introduces functional groups that can be targeted by other enzymes in the degradation pathway. mdpi.com Specifically, human CYP families 1A1 and 1B1 are known to be highly active in the metabolic activation of PAHs. nih.govpreprints.org

Following the initial oxidation of this compound, a variety of other enzyme systems are required to complete the degradation. The specific enzymes involved depend on the metabolic pathway initiated by the initial attack.

Dioxygenases: In many bacteria, the initial attack on aromatic rings is catalyzed by Rieske-type dioxygenases, which incorporate both atoms of molecular oxygen to form cis-dihydrodiols. nih.govfrontiersin.org These enzymes are multi-component systems often comprising a reductase, a ferredoxin, and a terminal oxygenase component. frontiersin.org

Hydrolases: These enzymes are crucial for cleaving ester and ether bonds and can also be involved in dehalogenation. Dienelactone hydrolase is involved in the breakdown of chlorocatechol intermediates. mdpi.com Hydrolytic dehalogenases directly replace a chlorine atom with a hydroxyl group from water, a key step in detoxifying chlorinated compounds. nih.gov Furthermore, hydrolases like CbaA have been identified to cleave the heterocyclic ring of chlorinated benzoxazolinones, demonstrating their role in breaking down complex chlorinated molecules. nih.gov

Reductases: These enzymes are vital in both aerobic and anaerobic pathways. In aerobic pathways, reductases (such as ferredoxin reductase) are essential components of dioxygenase and monooxygenase systems, transferring electrons to the terminal oxygenase. frontiersin.org In anaerobic settings, reductive dehalogenases catalyze the removal of chlorine atoms, a critical step in the degradation of highly chlorinated compounds. researchgate.net

The coordinated action of these enzyme classes facilitates the complete breakdown of the complex Cl-PAH structure.

| Enzyme Class | Function | Relevance to this compound Degradation | References |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze initial oxidation (hydroxylation/epoxidation) of the aromatic ring. | Initiates degradation by adding functional groups and increasing water solubility. | researchgate.netnih.govpreprints.org |

| Dioxygenases | Incorporate both atoms of O2 to form cis-dihydrodiols, leading to ring cleavage. | A primary bacterial mechanism for initiating aerobic degradation of the chrysene backbone. | nih.govnih.govfrontiersin.org |

| Hydrolases (e.g., Epoxide Hydrolase, Dehalogenases) | Convert epoxides to dihydrodiols; cleave rings; hydrolytically remove chlorine substituents. | Metabolizes reactive epoxide intermediates and removes the chlorine atom. | mdpi.comnih.govnih.gov |

| Reductases (e.g., Ferredoxin Reductase, Reductive Dehalogenase) | Transfer electrons in oxygenase systems; anaerobically remove chlorine substituents. | Essential for both aerobic initial attack and anaerobic dechlorination. | frontiersin.orgresearchgate.net |

Understanding the mechanisms of these enzymes is key to predicting the transformation pathways of this compound. The mechanism of CYP enzymes involves the activation of molecular oxygen at a heme iron center, generating a potent oxidizing species capable of attacking the chemically stable aromatic ring. nih.gov

Dioxygenases, on the other hand, utilize a non-heme iron center to catalyze the stereospecific addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This product is then acted upon by a dehydrogenase to re-aromatize the ring, forming a dihydroxylated intermediate (a catechol). nih.gov The subsequent step, aromatic ring cleavage, is a critical bottleneck in the degradation pathway and is catalyzed by either intradiol or extradiol ring-cleavage dioxygenases, which determines the subsequent metabolites. nih.gov

Hydrolytic dehalogenases catalyze the substitution of a halogen with a hydroxyl group. This nucleophilic substitution reaction is a key detoxification step that removes the problematic halogen atom from the aromatic ring, making the resulting compound less toxic and more amenable to further degradation. nih.gov Reductive dehalogenation, conversely, involves the transfer of electrons to the chlorinated compound, leading to the cleavage of the carbon-halogen bond and release of a chloride ion. researchgate.net

Identification of Degradation Products and Metabolites

Specific metabolites from the degradation of this compound have not been extensively documented. However, based on the established metabolic pathways for PAHs and chlorinated aromatic compounds, a hypothetical degradation sequence can be proposed.

The initial enzymatic attack by monooxygenases or dioxygenases would likely produce chlorinated chrysene-diols (e.g., 6-chloro-chrysene-cis/trans-dihydrodiol) or chlorinated chrysene-phenols. nih.govnih.gov Following the formation of a dihydroxylated intermediate (a chlorocatechol-like structure on the chrysene backbone), enzymatic ring cleavage would occur. mdpi.comnih.gov This would break open the polycyclic structure, leading to the formation of chlorinated dicarboxylic acids or other aliphatic products. For instance, degradation of phenanthrene (B1679779) (a related PAH) is known to produce metabolites such as 1-hydroxy-2-naphthoic acid. imrpress.com By analogy, cleavage of the this compound ring could yield chlorinated derivatives of naphthoic acid or phthalic acid. Subsequent metabolic steps would involve further oxidation and dechlorination, ultimately leading to mineralization (conversion to CO2, water, and chloride ions). nih.gov

| Metabolite Class | Potential Specific Compound(s) | Formation Pathway |

|---|---|---|

| Epoxides | This compound-epoxide | Initial oxidation by Cytochrome P450 monooxygenases. |

| Dihydrodiols | 6-Chloro-chrysene-cis/trans-dihydrodiol | Dioxygenase attack or hydration of epoxide by epoxide hydrolase. |

| Phenols | Hydroxy-6-chlorochrysene | Rearrangement of epoxide intermediate. |

| Ring Fission Products | Chlorinated naphthoic acid derivatives | Cleavage of one of the aromatic rings by dioxygenases. |

| Dechlorinated Products | Chrysene, Chrysene-diols | Reductive or hydrolytic dehalogenation. |

Environmental Transport and Distribution Modeling of 6 Chlorochrysene

Atmospheric Transport Modeling

Atmospheric transport models are crucial for understanding how pollutants like 6-chlorochrysene are distributed globally. nih.govmit.eduacs.org These models integrate data on a chemical's properties with meteorological and geographical information to simulate its movement. epa.gov

Long-Range Atmospheric Transport Potentials

The potential for a chemical to undergo long-range atmospheric transport (LRAT) is determined by its persistence in the atmosphere and its partitioning behavior between the gas and particle phases. acs.orgnih.gov

Persistence and Volatility : Like its parent compound chrysene (B1668918), this compound is a semi-volatile organic compound (SVOC). The addition of a chlorine atom generally decreases a compound's vapor pressure, making it less volatile than the parent PAH. This lower volatility means this compound will more readily adsorb to atmospheric particles.

Particle-Phase Transport : While gas-phase PAHs can be degraded relatively quickly by atmospheric oxidants, those bound to particles are often shielded from degradation. nih.gov This shielding effect significantly increases their atmospheric residence time, allowing them to be transported over vast distances. nih.gov Therefore, this compound, predominantly existing in the particle-bound state, is expected to have a significant potential for long-range atmospheric transport, similar to other persistent organic pollutants (POPs). frontiersin.orgnih.govrsc.org

Multimedia Fate Modeling in Environmental Compartments (Air, Water, Soil, Sediment)

Multimedia fate models are used to predict the distribution and concentration of a chemical across different environmental compartments. epa.govnih.govnih.govrepec.org For this compound, these models rely on key physicochemical properties that govern its partitioning behavior.

Air-Water and Octanol-Water Partitioning Coefficients

Partitioning coefficients are fundamental parameters in fate modeling, indicating how a chemical will distribute itself between different phases at equilibrium.

Octanol-Water Partitioning Coefficient (Kow) : The Kow value is a measure of a chemical's lipophilicity or hydrophobicity. nih.gov A high log Kow value indicates a strong tendency to partition into organic phases (like lipids in organisms, or organic matter in soil and sediment) rather than water. The parent compound, chrysene, has a high log Kow value, and chlorination further increases this value. The estimated log Kow for this compound is 6.3, indicating it is highly hydrophobic. alfa-chemistry.com

Air-Water Partitioning (Henry's Law Constant, H or Kaw) : This constant describes the equilibrium partitioning of a chemical between air and water. nist.govbyjus.comosti.gov Chemicals with high H values tend to volatilize from water into the air. Chlorination of PAHs generally leads to a decrease in their Henry's Law constants. This suggests that this compound will have a lower tendency to escape from water into the atmosphere compared to chrysene, preferring to remain in the aqueous phase or partition to solids within it.

| Compound | Log Kow (Octanol-Water) | Interpretation |

|---|---|---|

| Chrysene | ~5.9 | Very Hydrophobic |

| This compound | 6.3 (Estimated) alfa-chemistry.com | Extremely Hydrophobic |

Sorption to Particulate Matter and Sediments

Sorption is the process by which a chemical binds to solid particles.

Organic Carbon Partition Coefficient (Koc) : Due to its extreme hydrophobicity (high log Kow), this compound is expected to have a very high organic carbon-normalized sorption coefficient (Koc). epa.gov This means it will bind strongly to the organic carbon fraction of soil, sediment, and suspended particulate matter. dss.go.thmdpi.com

Environmental Sink : This strong sorption tendency implies that soils and sediments will act as the primary environmental sinks for this compound. nih.govsccwrp.org Once deposited from the atmosphere, it will be sequestered in these compartments, leading to its persistence in the environment. Studies on similar compounds show that sorption to soot and other carbonaceous materials can be particularly strong, further reducing the compound's availability in the aqueous phase. wur.nl

Bioaccumulation and Bioconcentration Potentials (Mechanistic Aspects)

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (water, food, air), while bioconcentration refers specifically to uptake from water.

Lipophilicity as a Driver : The primary mechanistic driver for the bioaccumulation of non-polar organic compounds like this compound is lipophilicity. rivm.nlusask.ca The high log Kow value (6.3) of this compound strongly suggests a high potential for it to accumulate in the fatty tissues of aquatic and terrestrial organisms. alfa-chemistry.comnih.gov

Food Web Transfer : Chemicals with high log Kow values are known to bioconcentrate in organisms and biomagnify up the food chain. usask.ca As this compound enters an ecosystem, it would be absorbed by organisms at lower trophic levels and become increasingly concentrated in predators at higher trophic levels. rivm.nlnih.gov The persistence of chlorinated compounds can enhance this process. nih.gov

Inter-Compartmental Exchange Dynamics

The movement of this compound between air, water, soil, and sediment is a dynamic process governed by its physicochemical properties.

Mechanistic Biological Interactions of 6 Chlorochrysene

Molecular Interactions with Nucleic Acids

The interaction of 6-chlorochrysene with nucleic acids, particularly DNA, is a critical area of study for understanding its potential biological activity. These interactions can be broadly categorized into the formation of covalent bonds, known as adducts, and non-covalent interactions, such as intercalation.

DNA Adduct Formation Mechanisms and Characterization

Covalent modification of DNA by chemical agents like this compound or its metabolites can lead to the formation of DNA adducts, which are implicated in the initiation of mutagenesis and carcinogenesis. While direct studies on this compound are limited, the mechanisms of DNA adduct formation by the closely related compound 6-nitrochrysene (B1204248) have been extensively investigated and provide a strong model for understanding the potential actions of this compound.

Research on 6-nitrochrysene has identified specific sites on DNA nucleobases that are targets for adduct formation. The primary targets are the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). For 6-nitrochrysene, adducts have been characterized at the C8 and N² positions of deoxyguanosine and the C8 position of deoxyadenosine. frontiersin.org It is plausible that metabolically activated this compound would target similar nucleophilic sites on DNA. The formation of these adducts can disrupt the normal structure and function of DNA, potentially leading to errors during DNA replication and transcription.

Table 1: Potential DNA Adducts of this compound Metabolites

| Metabolite of this compound (Hypothetical) | Target Nucleobase | Site of Adduction | Potential Adduct Name |

| N-hydroxy-6-aminochrysene analogue | Deoxyguanosine | C8 | N-(dG-8-yl)-6-aminochrysene analogue |

| N-hydroxy-6-aminochrysene analogue | Deoxyguanosine | N² | 5-(dG-N²-yl)-6-aminochrysene analogue |

| N-hydroxy-6-aminochrysene analogue | Deoxyadenosine | C8 | N-(dA-8-yl)-6-aminochrysene analogue |

| Diol epoxide of 6-aminochrysene analogue | Deoxyguanosine | N² | dG-N²-yl-chrysene diol epoxide analogue |

| Diol epoxide of 6-aminochrysene analogue | Deoxyadenosine | N⁶ | dA-N⁶-yl-chrysene diol epoxide analogue |

Note: This table is based on the known adducts of the related compound 6-nitrochrysene and represents potential adducts for this compound, pending direct experimental verification.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often not directly reactive with DNA. Their ability to form DNA adducts is dependent on their metabolic activation to electrophilic intermediates by cellular enzymes. nih.gov The primary enzyme system involved in this bioactivation is the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov

For the related compound 6-nitrochrysene, metabolic activation proceeds through two major pathways: nitroreduction and ring oxidation. iarc.fr The nitroreduction pathway leads to the formation of N-hydroxy-6-aminochrysene, a reactive intermediate. iarc.fr The ring oxidation pathway, often occurring in conjunction with nitroreduction, can lead to the formation of diol epoxides, which are also highly reactive electrophiles. nih.gov Studies have implicated specific cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP3A4, in the metabolism of 6-nitrochrysene in human tissues. nih.gov It is highly probable that this compound is also a substrate for these or similar CYP enzymes, which would metabolize it to reactive species capable of binding to DNA. The chlorine substituent may influence the rate and regioselectivity of this metabolic activation.

The electronic properties of a PAH derivative play a crucial role in determining its susceptibility to metabolic activation and the reactivity of its metabolites. Quantum chemical studies on methyl and fluoro analogs of chrysene (B1668918) have shown a correlation between the ease of formation of a carbocation from a bay-region diol epoxide and the carcinogenic activity of the parent compound. nih.gov These calculations suggest that electronic factors that stabilize the carbocation intermediate will enhance the propensity for DNA adduct formation. nih.gov

DNA Intercalation Studies